REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:13]=[C:12]([Br:14])[CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=O)C.Cl.[CH2:16](O)[CH3:17]>>[NH2:4][C:5]1[CH:13]=[C:12]([Br:14])[CH:11]=[CH:10][C:6]=1[C:7]([O:9][CH2:16][CH3:17])=[O:8]
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Name
|
|
Quantity
|
119 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C(=O)O)C=CC(=C1)Br
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Name
|
|
Quantity
|
3 L
|
Type
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reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The solution was then heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 24 hours
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Duration
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24 h
|
Type
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CUSTOM
|
Details
|
the solution was evaporated to about 750 ml
|
Type
|
ADDITION
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Details
|
poured into 2 liters of aqueous saturated sodium bicarbonate
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Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted three times with 300 ml portions of chloroform
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OCC)C=CC(=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.8 g | |
YIELD: PERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |